BenchChemオンラインストアへようこそ!

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone

Steric hindrance Regioselectivity Piperazine derivatization

This 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone (CAS 1247534-58-2) is a dual-functional piperazine scaffold with a chloroacetyl electrophile for sequential diversification and a sterically demanding tert-butyl group for regioselective N-functionalization. Its single reactive center, solid state (mp 50–60°C), and ~15-fold higher lipophilicity than methyl analogs make it the superior choice for PROTAC design, sigma-1 receptor SAR, and automated library production. Request a quote for bulk procurement.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
Cat. No. B7869126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCN(CC1)C(=O)CCl
InChIInChI=1S/C10H19ClN2O/c1-10(2,3)13-6-4-12(5-7-13)9(14)8-11/h4-8H2,1-3H3
InChIKeyZTTUSLZGILQHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone – Piperazine-Based Chloroacetyl Electrophile for Procurement-Driven Medicinal Chemistry


1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone (CAS 1247534-58-2, PubChem CID 61430432) is a C10H19ClN2O piperazine derivative with a molecular weight of 218.72 g/mol. The compound integrates a sterically demanding tert-butyl group on one piperazine nitrogen and a chloroethanone (chloroacetyl) electrophilic warhead on the other [1]. This dual-functional architecture—a hindered tertiary amine paired with a reactive α-chloroketone—positions it as a mono-electrophilic building block for sequential derivatization, distinguishing it from bis-electrophilic piperazine reagents and from N-methyl or N-phenyl analogs that lack equivalent steric shielding .

Why 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone Cannot Be Substituted by Generic N-Alkyl Chloroacetyl Piperazines


Unlike 1-(4-methylpiperazin-1-yl)-2-chloroethanone (CAS 40340-73-6) or 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone) (CAS 1703-23-7), the tert-butyl substituent in the target compound introduces a combinatorial advantage: high steric bulk (A-value ~5 vs ~1.74 for methyl) that directs regioselectivity during subsequent N-functionalization, elevated lipophilicity (XLogP3-AA 1.1 vs -0.125 for the methyl analog) enabling divergent pharmacokinetic profiles in derived lead series, and a single electrophilic center that permits sequential diversification rather than the simultaneous dual-reactivity of bis-electrophilic analogs [1][2]. Simple N-alkyl replacement would erase these structurally encoded properties, making procurement-target matching essential for reproducible structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone Against Closest Structural Analogs


Steric Bulk Differentiation: tert-Butyl (A-value ~5) vs Methyl (A-value ~1.74) Governs Regioselectivity in N-Functionalization

The tert-butyl substituent on the target compound exerts a cyclohexane A-value of approximately 5, compared to approximately 1.74 for a methyl group [3]. This approximately 2.9-fold greater steric demand creates a pronounced conformational bias in the piperazine ring, forcing the N-tert-butyl group into a predominant equatorial orientation and leaving the N-chloroacetyl nitrogen more sterically accessible for selective alkylation or acylation. In contrast, the methyl analog (CAS 40340-73-6) presents only modest steric bias, resulting in lower regiochemical fidelity during subsequent N-derivatization steps [1][2].

Steric hindrance Regioselectivity Piperazine derivatization Conformational analysis

Lipophilicity Differentiation: XLogP3-AA 1.1 (tert-Butyl) vs -0.125 (Methyl) Enables Enhanced Membrane Permeability in Derived Conjugates

The target compound exhibits a computed partition coefficient XLogP3-AA of 1.1 [1], while the closest N-alkyl analog, 1-(4-methylpiperazin-1-yl)-2-chloroethanone, records an XLogP3 of -0.125 (free base) or a hydrophobic LogP of 0.361 (HCl salt) [2]. The difference of approximately 1.2 log units (free base comparison) corresponds to an approximately 15-fold higher octanol–water distribution coefficient for the tert-butyl derivative. The phenyl analog (CAS 14761-39-8) exhibits an estimated LogP of approximately 2.0–2.9, indicating that the tert-butyl compound occupies an intermediate lipophilicity window that favors both aqueous solubility and passive membrane permeation .

Lipophilicity LogP Membrane permeability ADME Drug-likeness

Electrophilic Architecture: Mono-Chloroacetyl vs Bis-Chloroacetyl Piperazine Determines Divergent Synthetic Utility

The target compound presents a single chloroacetyl electrophile (C(=O)CCl) on the N1 position of the piperazine ring, while 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone) (CAS 1703-23-7) carries two identical electrophilic centers (bis-chloroacetyl) [2]. The monofunctional architecture of the target compound enables stepwise, chemoselective derivatization: the chloroacetyl group can be substituted with a nucleophile (amine, thiol, alcohol) in a first step, and the tert-butyl-protected N4 nitrogen can be deprotected or further functionalized independently [1]. The bis-electrophilic analog, with a molecular weight of 239.10 g/mol (vs 218.72 g/mol for the target), commits both piperazine nitrogens to simultaneous reactivity, precluding sequential diversification strategies.

Electrophilic warhead Sequential derivatization Piperazine bioconjugation Diversity-oriented synthesis

Metabolic Stability Implication: N-tert-Butyl Substitution Reduces Oxidative N-Dealkylation vs N-Methyl or N-Ethyl Analogs (Class-Level Evidence)

Although direct pharmacokinetic data for 1-(4-(tert-butyl)piperazin-1-yl)-2-chloroethanone itself are not available in the primary literature, class-level evidence from structurally related N-tert-butyl-substituted amines demonstrates that replacement of an N-ethyl group with an N-tert-butyl group substantially reduces oxidative N-dealkylation, resulting in approximately 2- to 3-fold lower blood clearance across mouse, rat, dog, and monkey models [3]. Application of this established structure–metabolism relationship to the piperazine scaffold predicts that the N4-tert-butyl group on the target compound confers greater metabolic stability to derived conjugates than the N4-methyl group on 1-(4-methylpiperazin-1-yl)-2-chloroethanone (CAS 40340-73-6), for which N-demethylation is a well-precedented metabolic pathway.

Metabolic stability N-Dealkylation Cytochrome P450 Clearance Pharmacokinetics

Isomeric Differentiation: tert-Butyl vs sec-Butyl N-Substitution Modulates Symmetry, Crystallinity, and Handling Properties

The target compound (CAS 1247534-58-2) and its constitutional isomer 1-(4-(sec-butyl)piperazin-1-yl)-2-chloroethanone (CAS 705943-73-3) share identical molecular formula (C10H19ClN2O) and molecular weight (218.72 g/mol) but differ in the branching pattern of the N4-alkyl substituent [1]. The tert-butyl isomer features a symmetric, quasi-spherical C(CH3)3 group with threefold rotational symmetry, while the sec-butyl isomer carries a chiral center at the α-carbon, generating a racemic mixture (unless enantiopure synthesis is employed) with different solid-state packing and melting behavior. The tert-butyl compound is reported as a solid with a melting point of approximately 50–60 °C , whereas the sec-butyl isomer is commonly handled as an oil or low-melting solid, creating practical differences in weighing accuracy, storage stability, and formulation reproducibility.

Constitutional isomerism Crystallinity Solid-state properties Piperazine handling

Sigma-1 Receptor Pharmacophore Compatibility: tert-Butyl Piperazine Scaffold Maps to Established σ1 Pharmacophore Models

Piperazine derivatives bearing a tert-butyl substituent on one nitrogen have been validated as σ1 receptor ligands in multiple medicinal chemistry campaigns. Szczepańska et al. (2022) reported piperazine-based σ1 receptor antagonists with Ki values ranging from 3.64 to 1,531 nM, demonstrating that the tert-butylpiperazine motif is compatible with high-affinity σ1 binding [2]. While the target compound itself has not been directly assayed, its core scaffold—a tert-butylpiperazine with an electrophilic chloroacetyl handle—is structurally pre-organized for elaboration into σ1-targeted conjugates. In contrast, the methyl analog (CAS 40340-73-6) lacks the hydrophobic bulk contributed by the tert-butyl group that occupies the secondary hydrophobic pocket described in σ1 pharmacophore models [3].

Sigma-1 receptor Pharmacophore Piperazine CNS ligands Pain Neuroprotection

Optimal Deployment Scenarios for 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone Based on Quantitative Differentiation Evidence


Sequential Piperazine Diversification for Focused Kinase or GPCR Libraries

The mono-chloroacetyl architecture (single electrophilic center) combined with the sterically shielded N4-tert-butyl group makes this compound the preferred starting material for two-step Sequential Piperazine Diversification (SPD) protocols [1]. In Step 1, the chloroacetyl group reacts with amine-, thiol-, or alcohol-bearing pharmacophores to install a first diversity element. In Step 2, the tert-butyl group is removed under acidic conditions (e.g., TFA or HCl), revealing a secondary amine for a second diversification step. This sequential workflow is structurally impossible with 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone), which would produce intractable mixtures of mono- and bis-adducts under the same conditions [2].

PROTAC Linker Chemistry Requiring Stepwise Piperazine Elaboration

PROTAC (Proteolysis-Targeting Chimera) design frequently requires a piperazine spacer with sequentially installed E3 ligase ligand and target-protein ligand. The tert-butyl protecting group on N4, combined with the chloroacetyl electrophile on N1, enables chemists to first conjugate the chloroacetyl end to a target-protein warhead via nucleophilic displacement, then deprotect and functionalize the N4 nitrogen with an E3 ligase-recruiting moiety [1]. The approximately 15-fold higher lipophilicity of the tert-butyl-piperazine intermediate (LogP 1.1) compared to a methyl-piperazine intermediate (LogP -0.125) also provides favorable physicochemical properties for the intermediate conjugate during purification and characterization [2].

Sigma-1 Receptor Probe Development Leveraging the tert-Butylpiperazine Pharmacophore

The tert-butylpiperazine core is recognized as a privileged scaffold for σ1 receptor ligand design, with reported Ki values for structurally related derivatives ranging from low nanomolar to low micromolar [3]. The chloroacetyl group on the target compound serves as a latent electrophile that can be displaced with diverse amine- or thiol-containing hydrophobic extensions to fill the secondary hydrophobic pocket of the σ1 binding site [1]. This modular approach enables rapid SAR exploration of the hydrophobic domain without requiring de novo piperazine synthesis for each analog. Programs focused on σ1-mediated nociception, neuroprotection, or CNS disorders should prioritize this building block over the methyl or phenyl analogs, which lack the optimal balance of steric bulk, lipophilicity, and synthetic flexibility [2].

Automated Parallel Synthesis and Compound Management Workflows Requiring Weighable Solids

For high-throughput parallel synthesis platforms and automated compound management systems, the solid physical state and melting point of 50–60 °C provide a decisive operational advantage over the sec-butyl isomer (CAS 705943-73-3), which is typically an oil or low-melting solid at ambient temperature [1]. Solid compounds eliminate the need for density determination before aliquoting, reduce cross-contamination risk from liquid handling, and enable precise gravimetric dispensing of sub-milligram quantities. Procurement specifications should explicitly require the tert-butyl isomer (CAS 1247534-58-2) rather than the sec-butyl isomer (CAS 705943-73-3) for automated library production workflows.

Quote Request

Request a Quote for 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.